Lower Ionization Energy vs. Thieno[3,2-b]thiophene: Direct Photoelectron Spectroscopy Comparison
The vertical ionization energy (IE) of DTT is 7.86 eV as determined by photoelectron (PE) spectroscopy, which is 0.24 eV lower than the IE of thieno[3,2-b]thiophene (TT) measured at 8.10 eV using the same technique. [1] This lower IE implies a higher HOMO energy, which reduces the hole-injection barrier from common electrodes such as gold (work function ≈ 5.1 eV) and is a key parameter for p-channel organic semiconductors. The quantitative difference of 0.24 eV is significant in the context of organic electronics, where energy-level tuning on the order of 0.1–0.2 eV is known to influence contact resistance and threshold voltage.
| Evidence Dimension | Ionization energy (HOMO energy proxy) |
|---|---|
| Target Compound Data | 7.86 eV (DTT) |
| Comparator Or Baseline | 8.10 eV (thieno[3,2-b]thiophene, TT) |
| Quantified Difference | Δ = −0.24 eV (DTT IE is 0.24 eV lower than TT IE) |
| Conditions | Gas-phase photoelectron spectroscopy (PE); vertical values; Mellink and Janssen, 1978; NIST SRD 69 compilation. |
Why This Matters
A 0.24 eV reduction in ionization energy directly translates to a lower hole-injection barrier, making DTT a superior core for p-channel OTFTs compared to the two-ring analog TT.
- [1] NIST Chemistry WebBook, SRD 69. Ionization Energy Data: Dithieno[2,3-b:3′,2′-d]thiophene (7.86 eV) and Thieno[3,2-b]thiophene (8.10 eV). Mellink, W. A.; Janssen, M. J. J. Chem. Res. Synop. 1978, 422. https://webbook.nist.gov/cgi/inchi?ID=C236635 (accessed 2026-05-10). View Source
